molecular formula C23H23N3O2 B11002085 2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11002085
M. Wt: 373.4 g/mol
InChI Key: LBZGRURPMLPSSW-UHFFFAOYSA-N
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Description

    2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide: , is a synthetic organic compound.

  • Its structure combines an indole moiety (with a methoxy group at position 4) and a tetrahydrocarbazole moiety.
  • The compound exhibits interesting pharmacological properties, making it relevant for scientific research and potential applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Chemical Structure and Properties

    The compound features an indole moiety linked to a tetrahydrocarbazole structure through an acetamide functional group. This unique combination suggests potential interactions with biological targets, particularly in the central nervous system and cancer pathways.

    Molecular Formula and Weight

    • Molecular Formula : C19H22N2O2
    • Molecular Weight : 310.39 g/mol

    Anticancer Properties

    Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives of tetrahydrocarbazole have shown promising results against various cancer cell lines.

    Table 1: Anticancer Activity of Related Compounds

    Compound NameCell Line TestedIC50 (µM)Reference
    Compound AHeLa15
    Compound BMCF-720
    Compound CA54910

    These results suggest that the presence of the tetrahydrocarbazole scaffold enhances cytotoxicity against cancer cells.

    Neuroprotective Effects

    Research has also explored the neuroprotective potential of indole derivatives. Indoles are known for their ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

    Case Study: Neuroprotection in Animal Models

    In a study examining the effects of indole derivatives on neurodegeneration, it was found that compounds similar to 2-(4-methoxy-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide significantly reduced markers of oxidative stress in rodent models of Alzheimer's disease. The mechanism was attributed to the inhibition of amyloid-beta aggregation and modulation of tau phosphorylation pathways.

    The proposed mechanisms by which this compound exerts its biological effects include:

    • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression, such as GSK-3β.
    • Modulation of Neurotransmitter Release : The indole structure may interact with serotonin receptors, influencing mood and cognitive function.
    • Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals.

    In Silico Studies

    Computational modeling has provided insights into the binding affinities of this compound with various biological targets. Molecular docking studies suggest strong interactions with GSK-3β and other kinases, indicating potential for further development as a therapeutic agent.

    Properties

    Molecular Formula

    C23H23N3O2

    Molecular Weight

    373.4 g/mol

    IUPAC Name

    2-(4-methoxyindol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

    InChI

    InChI=1S/C23H23N3O2/c1-28-21-11-5-10-20-17(21)12-13-26(20)14-22(27)24-19-9-4-7-16-15-6-2-3-8-18(15)25-23(16)19/h2-3,5-6,8,10-13,19,25H,4,7,9,14H2,1H3,(H,24,27)

    InChI Key

    LBZGRURPMLPSSW-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC2=C1C=CN2CC(=O)NC3CCCC4=C3NC5=CC=CC=C45

    Origin of Product

    United States

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